2,6-Dibromo-4-thiocyanatophenol
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Overview
Description
2,6-Dibromo-4-thiocyanatophenol is an organic compound characterized by the presence of bromine and thiocyanate groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-thiocyanatophenol typically involves the bromination of 4-thiocyanatophenol. The reaction is carried out in the presence of bromine and a suitable solvent, such as glacial acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of bromine and thiocyanate reagents, along with appropriate safety measures to manage the exothermic nature of the reaction. The product is typically purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-thiocyanatophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the thiocyanate group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include debrominated phenols, substituted phenols, and various oxidized derivatives.
Scientific Research Applications
2,6-Dibromo-4-thiocyanatophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential use in developing antimicrobial or antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-thiocyanatophenol involves its interaction with molecular targets through its bromine and thiocyanate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The pathways involved include oxidative stress induction and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
2,6-Dibromo-4-thiocyanatophenol is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H3Br2NOS |
---|---|
Molecular Weight |
308.98 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H3Br2NOS/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2,11H |
InChI Key |
FUBUWUGNRFLSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)SC#N |
Origin of Product |
United States |
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